(5-Fluoro-2-methylsulfanylphenyl)methanol
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Overview
Description
(5-Fluoro-2-methylsulfanylphenyl)methanol is an organic compound with the molecular formula C8H9FOS and a molecular weight of 172.22 g/mol It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methylsulfanylphenyl)methanol typically involves the introduction of the fluorine and methylsulfanyl groups onto a benzene ring, followed by the addition of a hydroxymethyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Electrophilic Aromatic Substitution (EAS): Introduction of the fluorine atom via halogenation reactions.
Nucleophilic Substitution: Introduction of the methylsulfanyl group using thiol reagents.
Reduction Reactions: Conversion of intermediate compounds to the final hydroxymethyl product using reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Reactors: For efficient and scalable production.
Catalytic Processes: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methylsulfanylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate.
Reduction: Further reduction to primary alcohols or alkanes using reducing agents.
Substitution: Halogenation or nitration reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Primary alcohols, alkanes.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
(5-Fluoro-2-methylsulfanylphenyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methylsulfanylphenyl)methanol involves its interaction with specific molecular targets and pathways The presence of the fluorine and methylsulfanyl groups can influence its reactivity and binding affinity to various enzymes and receptors
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methylphenyl)methanol: Lacks the methylsulfanyl group.
(5-Fluoro-2-methylsulfanylphenyl)ethanol: Contains an ethyl group instead of a hydroxymethyl group.
(5-Chloro-2-methylsulfanylphenyl)methanol: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(5-Fluoro-2-methylsulfanylphenyl)methanol is unique due to the combination of its fluorine and methylsulfanyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-fluoro-2-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPXRZNGKJUOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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